molecular formula C14H15ClN4O3 B4321566 N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4321566
M. Wt: 322.75 g/mol
InChI Key: AVQOXJYVTULXPR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, potassium carbonate

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction of the nitro group: Formation of N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide

    Substitution of the chlorophenyl group: Formation of various substituted derivatives depending on the nucleophile used

    Hydrolysis of the acetamide group: Formation of the corresponding carboxylic acid and amine

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    N-[2-(4-chlorophenyl)ethyl]-2-(5-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

    N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological behavior.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-10-8-13(19(21)22)17-18(10)9-14(20)16-7-6-11-2-4-12(15)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOXJYVTULXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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